molecular formula C17H15NOS B2717214 3-[Benzyl(methyl)amino]thiochromen-4-one CAS No. 895798-48-8

3-[Benzyl(methyl)amino]thiochromen-4-one

Cat. No. B2717214
CAS RN: 895798-48-8
M. Wt: 281.37
InChI Key: NHLKDVIVPQDLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[Benzyl(methyl)amino]thiochromen-4-one” is a chemical compound with the molecular formula C17H15NOS . It has a molecular weight of 281.37 . This compound is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CN(Cc1ccccc1)c1csc2ccccc2c1=O . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Enantio- and Diastereoselective Michael Reactions

A study by Okino et al. (2005) synthesized a new class of bifunctional catalysts, including thioureas with amino groups on a chiral scaffold, demonstrating their efficiency in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. This methodology offers a pathway for synthesizing complex molecules with high enantioselectivity, potentially applicable in creating pharmacologically active compounds (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).

Microwave-Assisted Green Synthesis

Bhat, Shalla, and Dongre (2015) presented an efficient protocol for synthesizing methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates through a microwave-assisted one-pot method. This approach highlights the environmental benefits and efficiency of green chemistry in synthesizing compounds with potential antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015).

Antitumor Activity

Leong et al. (2003) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, showing their selective cytotoxicity in carcinoma cells through DNA adduct formation, induced by cytochrome P450 1A1 activation. This research provides a foundation for developing new antitumor agents with high selectivity and potency (Leong et al., 2003).

Molecular Docking and Antifungal Evaluation

Nimbalkar et al. (2016) synthesized a novel series of compounds for antifungal evaluation against various strains, demonstrating the potential of these molecules as scaffolds for developing potent antifungal drugs. Molecular docking studies further supported the antifungal activity, suggesting these compounds' utility in addressing fungal infections (Nimbalkar et al., 2016).

Corrosion Inhibition

Hu et al. (2016) investigated the use of benzothiazole derivatives as corrosion inhibitors for carbon steel, demonstrating their high efficiency and stability. This study not only contributes to understanding the molecular basis of corrosion inhibition but also suggests practical applications in protecting industrial materials (Hu et al., 2016).

properties

IUPAC Name

3-[benzyl(methyl)amino]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-18(11-13-7-3-2-4-8-13)15-12-20-16-10-6-5-9-14(16)17(15)19/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLKDVIVPQDLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CSC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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